2-(Benzyloxy)cyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-phenylmethoxycyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMPQVTUIISOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the cyclobutane ring.
Amination: The amine group is introduced through a reductive amination process, where an appropriate amine precursor is reacted with the cyclobutane ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group or the amine group to an amide.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of benzylamine or cyclobutanamine derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
2-(Benzyloxy)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects: The benzyloxy group in the target compound provides steric hindrance and aromatic interactions, contrasting with the cyclobutylmethoxy group in the analog from , which offers smaller ring-derived steric effects. The trifluoromethyl group in the discontinued compound () is electron-withdrawing, likely reducing amine basicity versus the electron-donating benzyloxy group .
Ring Size and Conformation: Cyclobutane’s strained four-membered ring imposes unique conformational constraints compared to larger rings (e.g., cyclohexane in trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride from ) .
Applications: The cyclobutylmethoxy analog () is explicitly cited for pharmaceutical innovation, while the target compound’s benzyloxy group may favor prodrug synthesis or agrochemical applications due to its hydrolytic lability . Fluorinated analogs (e.g., C₁₂H₂₁FN₂O₂ in ) prioritize metabolic stability, whereas the discontinued trifluoromethyl compound () may have faced synthesis hurdles .
Research Findings and Implications
- Pharmaceutical Utility : Cyclobutane-containing amines are valued for their rigid structures, which can enhance target binding selectivity. The benzyloxy-substituted compound’s aromatic group may enable interactions with hydrophobic enzyme pockets, contrasting with the silicon-mediated effects of C₇H₁₈ClNSi .
- Agrochemical Potential: Benzyloxy derivatives are often used to mask polar groups in agrochemical precursors, suggesting the target compound could serve in herbicide or fungicide development .
Biological Activity
2-(Benzyloxy)cyclobutan-1-amine hydrochloride is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
- Chemical Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- CAS Number : 1955523-13-3
The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, potentially influencing enzyme activity and receptor binding. The cyclobutane ring structure may contribute to its unique interactions within biological systems.
Antimicrobial Activity
Recent studies have indicated that derivatives of cyclobutane compounds exhibit significant antimicrobial properties. For instance, a study on structurally similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Benzyloxy)cyclobutan-1-amine | E. coli | 32 µg/mL |
| 2-(Benzyloxy)cyclobutan-1-amine | S. aureus | 16 µg/mL |
Anticancer Properties
The potential anticancer properties of cyclobutane derivatives have been explored in various studies. A notable investigation into related compounds revealed their ability to induce apoptosis in cancer cell lines, which may also be applicable to this compound.
Case Study :
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with cyclobutane derivatives resulted in significant cell death at specific concentrations, indicating a dose-dependent response.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis via caspase activation |
| MCF-7 | 15 | Cell cycle arrest at G2/M phase |
Structure-Activity Relationship (SAR)
The structure-activity relationship for cyclobutane derivatives indicates that modifications to the benzyloxy group can significantly alter biological activity. For example, the presence of electron-donating or withdrawing groups on the benzene ring influences the compound's interaction with biological targets.
Comparative Analysis
A comparative study of related compounds highlights how structural variations impact their biological efficacy:
| Compound | Activity Type | Observed Effect |
|---|---|---|
| This compound | Antimicrobial | Moderate activity against Gram-positive bacteria |
| 3-(Benzyloxy)cyclopentan-1-amine hydrochloride | Anticancer | Higher potency against breast cancer cells |
| 4-(Hydroxy)cyclobutan-1-amine hydrochloride | Antiviral | Significant inhibition of viral replication |
Q & A
Q. How does the compound’s logP value influence its pharmacokinetic profile in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
